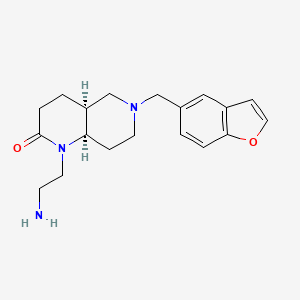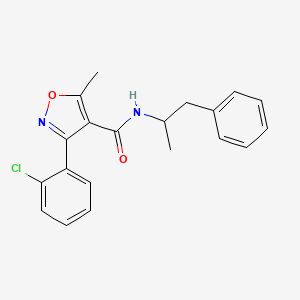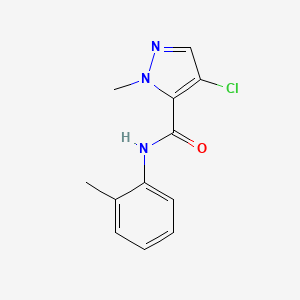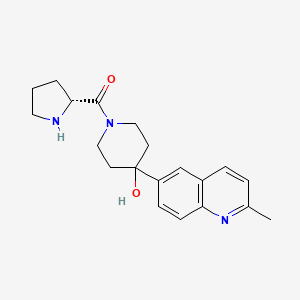![molecular formula C17H22N2OS B5402734 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide, also known as DM-TB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-TB is a thiazole-based compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of several cancer cell lines, including lung, colon, and breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anti-inflammatory, anti-tumor, and anti-microbial properties. However, there are also limitations to using 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-documented. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide could be tested in animal models to determine its efficacy and potential side effects. Further research could also investigate the potential of 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders. Finally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide could be modified to improve its potency and selectivity, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide can be synthesized through several methods, including the reaction of 3-methylphenyl-2-aminothiazole with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methylphenyl-2-aminothiazole with 3,3-dimethylbutanoyl isocyanate in the presence of triethylamine. These methods have been reported in the literature and have been used to synthesize 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide for scientific research purposes.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to inhibit the growth of several cancer cell lines, including lung, colon, and breast cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to have anti-microbial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3,3-dimethyl-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-6-5-7-13(8-12)16-19-14(11-21-16)10-18-15(20)9-17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIZQOYDWFZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)


![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)
